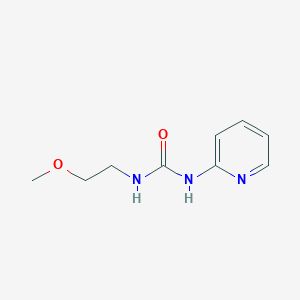![molecular formula C22H26N2O3 B4444742 2-(2,5-dimethylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4444742.png)
2-(2,5-dimethylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide
Overview
Description
2-(2,5-dimethylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. It is a white crystalline powder and has a molecular weight of 463.56 g/mol. DPCPX has been widely used in scientific research to investigate the physiological and biochemical effects of adenosine A1 receptors.
Mechanism of Action
2-(2,5-dimethylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide acts as a selective antagonist of adenosine A1 receptors, which are widely distributed in the central nervous system and peripheral tissues. Adenosine A1 receptors are G protein-coupled receptors that are activated by the endogenous ligand adenosine. This compound binds to the receptor and blocks the binding of adenosine, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including modulation of neurotransmitter release, neuronal excitability, synaptic plasticity, cardiovascular function, renal function, and inflammation. It has been suggested that this compound may have therapeutic potential in the treatment of various neurological and cardiovascular disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2,5-dimethylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide in scientific research is its high selectivity for adenosine A1 receptors. This allows researchers to specifically target and investigate the effects of adenosine A1 receptor activation or inhibition. However, one limitation of using this compound is its relatively low potency compared to other adenosine A1 receptor antagonists. This may require higher concentrations of the compound to achieve the desired effects, which can be problematic for some experimental designs.
Future Directions
There are several future directions for research involving 2-(2,5-dimethylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has been suggested that adenosine A1 receptor activation may have neuroprotective effects and could be a potential therapeutic target for these conditions. Another area of interest is the role of adenosine A1 receptors in cardiovascular disease, particularly in the regulation of blood pressure and heart rate. Further research in these areas could lead to the development of novel therapeutic agents for these conditions.
Scientific Research Applications
2-(2,5-dimethylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been used extensively in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological conditions. It has been shown to modulate the release of neurotransmitters such as dopamine, acetylcholine, and glutamate, and to affect neuronal excitability and synaptic plasticity. This compound has also been used to study the effects of adenosine A1 receptor activation on cardiovascular function, renal function, and inflammation.
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15-10-11-16(2)20(14-15)27-17(3)21(25)23-19-9-5-4-8-18(19)22(26)24-12-6-7-13-24/h4-5,8-11,14,17H,6-7,12-13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTQLLGROPELEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B4444662.png)

![N~2~-{[2-methyl-5-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}leucinamide](/img/structure/B4444683.png)
![4-[2-(1H-1,2,3-benzotriazol-1-yl)-2-oxoethyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4444688.png)
![2-methyl-N-[3-(1-piperidinyl)propyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4444693.png)
![2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-6-quinoxalinylacetamide](/img/structure/B4444706.png)
![N-methyl-N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4444709.png)
![1-(2-furyl)-3-[(4-isonicotinoylphenyl)amino]-1-propanone](/img/structure/B4444712.png)

![N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-thiophenesulfonamide](/img/structure/B4444729.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride](/img/structure/B4444734.png)

![[(1-ethyl-2-pyrrolidinyl)methyl][(5-methyl-2-thienyl)methyl]amine dihydrochloride](/img/structure/B4444756.png)

